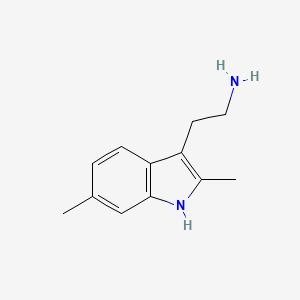

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C12H16N2 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . In one study, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular structure of this compound is complex. The chemical structure of DPIE consists of an indole core in which phenyl groups are attached to N and 2-positions, and the 3-aminoethyl group is connected to the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. It is known to be a solid compound .Scientific Research Applications

Antibacterial and Antifungal Applications

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine derivatives demonstrate significant antibacterial and antifungal activities. Novel Schiff bases of tryptamine, including derivatives of this compound, have been shown to exhibit substantial antimicrobial activity against a range of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Rajeswari & Santhi, 2019). Additionally, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown in vitro antibacterial and antifungal properties against a variety of strains (Kumbhare et al., 2013).

Pharmaceutical Synthesis

These compounds have been utilized in the synthesis of pharmaceuticals, such as almotriptan, an antimigraine agent. The crystal structure of almotriptan and its malate salt, both containing the this compound moiety, have been studied to understand the structure-activity relationships of triptans (Ravikumar et al., 2008).

Catalytic Applications

Derivatives of this compound have been used in catalytic applications, such as in the synthesis of rare-earth metal amido complexes. These complexes, incorporating 2-(1H-indol-3-yl)ethanamine, demonstrate high catalytic activity for the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).

Anticancer Research

There is ongoing research into the anticancer properties of these compounds. For example, efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which include this indole structure, has been evaluated for anticancer activity (Kumar et al., 2013).

DNA Interaction Studies

Studies have been conducted on Cu(II) complexes of tridentate ligands containing this indole structure, examining their DNA binding, nuclease activity, and cytotoxicity. These studies are significant in understanding the interaction of such complexes with DNA, which can have implications in medicinal chemistry (Kumar et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptors (IL-1Rs) . IL-1Rs play a crucial role in the immune response and inflammation, as they are the binding site for the pro-inflammatory cytokine Interleukin-1β (IL-1β) .

Mode of Action

This compound, also known as DPIE, modulates the interactions between IL-1β and IL-1R1 . DPIE binds to IL-1R1, which can alter IL-1β activity . This interaction leads to changes in the production of pro-inflammatory cytokines .

Biochemical Pathways

The binding of DPIE to IL-1R1 influences the production of pro-inflammatory cytokines in IL-1β-stimulated cells . Specifically, it has been observed to increase the production of cytokines such as IL-6, IL-8, and COX-2 . These cytokines are key players in the inflammatory response and are implicated in several autoimmune diseases and host defense against infections .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its dose-dependent increase in the production of pro-inflammatory cytokines .

Result of Action

The result of this compound’s action is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This includes an increase in the levels of IL-6, IL-8, and COX-2 at both mRNA and protein levels . The enhancing activity of DPIE in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .

properties

IUPAC Name |

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGWRJCQIZHZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)

![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)

![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471688.png)

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)

![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)

![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)